molecular formula C11H15NO3 B13590717 4-(Piperidin-4-yloxy)benzene-1,2-diol

4-(Piperidin-4-yloxy)benzene-1,2-diol

Katalognummer: B13590717
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: PEIFCKOZACHPMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Piperidin-4-yloxy)benzene-1,2-diol is a chemical compound that features a piperidine ring attached to a benzene ring with two hydroxyl groups. This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yloxy)benzene-1,2-diol typically involves the reaction of piperidine with a benzene derivative that has hydroxyl groups in the 1 and 2 positions. One common method involves the nucleophilic substitution reaction where piperidine reacts with 1,2-dihydroxybenzene under basic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents and catalysts to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Piperidin-4-yloxy)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-(Piperidin-4-yloxy)benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its piperidine moiety.

    Industry: Used in the production of various pharmaceuticals and fine chemicals

Wirkmechanismus

The mechanism of action of 4-(Piperidin-4-yloxy)benzene-1,2-diol involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Piperidin-4-yloxy)benzene-1,3-diol: Similar structure but with hydroxyl groups in the 1 and 3 positions.

    4-(Piperidin-4-yloxy)benzene-1,4-diol: Hydroxyl groups in the 1 and 4 positions.

    4-(Piperidin-4-yloxy)benzene-1,2-diamine: Amino groups instead of hydroxyl groups

Uniqueness

4-(Piperidin-4-yloxy)benzene-1,2-diol is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interaction with biological targets.

Eigenschaften

Molekularformel

C11H15NO3

Molekulargewicht

209.24 g/mol

IUPAC-Name

4-piperidin-4-yloxybenzene-1,2-diol

InChI

InChI=1S/C11H15NO3/c13-10-2-1-9(7-11(10)14)15-8-3-5-12-6-4-8/h1-2,7-8,12-14H,3-6H2

InChI-Schlüssel

PEIFCKOZACHPMG-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1OC2=CC(=C(C=C2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.